Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate
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Overview
Description
Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate, also known as 4-Piperidineacetic acid, 4-hydroxy-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate typically involves the esterification of 4-hydroxypiperidine-4-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-piperidone or 4-piperidinecarboxylic acid.
Reduction: Formation of tert-butyl 2-(4-hydroxypiperidin-4-yl)ethanol.
Substitution: Formation of tert-butyl 2-(4-chloropiperidin-4-yl)acetate.
Scientific Research Applications
Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: Lacks the ester group but has similar reactivity.
4-Hydroxypiperidine: Lacks the ester group but shares the hydroxyl functionality.
Tert-butyl 4-hydroxypiperidine-4-carboxylate: Similar structure but different ester group.
Uniqueness
Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate is unique due to its combination of a piperidine ring, hydroxyl group, and ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-11(14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYJACSDUMWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCNCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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